molecular formula C14H21NO4 B8779733 3-(Dimethylamino)-1-(3,4,5-trimethoxyphenyl)propan-1-one

3-(Dimethylamino)-1-(3,4,5-trimethoxyphenyl)propan-1-one

Cat. No. B8779733
M. Wt: 267.32 g/mol
InChI Key: ZHYLLQLGGCGWTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)-1-(3,4,5-trimethoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C14H21NO4 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Dimethylamino)-1-(3,4,5-trimethoxyphenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Dimethylamino)-1-(3,4,5-trimethoxyphenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(Dimethylamino)-1-(3,4,5-trimethoxyphenyl)propan-1-one

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

3-(dimethylamino)-1-(3,4,5-trimethoxyphenyl)propan-1-one

InChI

InChI=1S/C14H21NO4/c1-15(2)7-6-11(16)10-8-12(17-3)14(19-5)13(9-10)18-4/h8-9H,6-7H2,1-5H3

InChI Key

ZHYLLQLGGCGWTQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3,4,5-Trimethoxyacetophenone (50 g, 237.8 mmole), paraformaldehyde (9.75 g, 304.7 mmole), dimethylamine hydrochloride (26.42 g, 324.0 mmole) and 5 mL conc. HCl were dissolved in 200 mL absolute ethanol and refluxed for 10 hours. Additional dimethylamine hydrochloride (13.21 g, 162.0 mmole) and paraformaldehyde (9.75 g, 304.7 mmole) were added and the solution returned to reflux. Alter 54 hours (total reaction time), 80 mL of 10% HCl and 500 mL of water were added and the solution was extracted with ethyl ether. The acidic aqueous layer was adjusted to pH 10 with 10% NaOH. The basic solution was extracted with ethyl acetate, dried over MgSO4, filtered and evaporated in vacuo to provide 57.5 g of a yellow oil (92%). 1H NMR (CDCl3): 2.30 (s, 6H); 2,74 (t, 2H); 3.11 (t, 3H); 3.91 (s, 9H); 7.23 (s, 1H); 7.32 (s, 1H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
9.75 g
Type
reactant
Reaction Step One
Quantity
26.42 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13.21 g
Type
reactant
Reaction Step Two
Quantity
9.75 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
92%

Synthesis routes and methods II

Procedure details

Concentrated hydrochloric acid (1 mL) was added to a stirred mixture of 3,4,5-trimethoxyacetophenone (210 g, 1 mole), dimethylamine hydrochloride (81 g, 1 mole) and paraformaldehyde (45 g, 1.5 mole) in ethanol (300 mL). The reaction mixture was heated under reflux for 1 hour. Another portion of paraformaldehyde (30 g, 1 mole) was added, and the heating was continued for another 2 hours. The warm reaction mixture was poured with vigorous stirring into acetone (2.4 L). The slurry was heated at 60° C. for 15 minutes, cooled, and filtered. The solid was washed with acetone and dried to provide the hydrochloride salt of 3-(N,N-dimethylamino)-1-(3,4,5-trimethoxyphenyl)propan-1-one, R, 0.05 (SiO2, 2:1 [v/v] hexane-ethyl acetate); m.p. 175° C. A mixture of the above hydrochloride (147.5 g, 0.48 mole) in 1 N NaOH (750 mL) was shaken with ethyl acetate (4×100 mL). The combined organic extracts were washed with brine, dried, and evaporated in vacuo to provide 3-(N,N-dimethylamino)-1-(3,4,5-trimethoxyphenyl)propan-1-one.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two

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